Mc-MMAE

Antibody-Drug Conjugate Bystander Effect Payload Selection

Mc-MMAE is the foundational drug-linker conjugate for targeted ADC development, offering the potent, membrane-permeable MMAE payload with a maleimidocaproyl spacer. Its non-cleavable linker delivers high-purity, site-specific antibody conjugation with superior bystander killing, making it the strategic choice for heterogeneous solid tumors. Procure now to leverage its unique 'detuned' release mechanism for a wider therapeutic index.

Molecular Formula C49H78N6O10
Molecular Weight 911.2 g/mol
Cat. No. B2963507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMc-MMAE
Molecular FormulaC49H78N6O10
Molecular Weight911.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCCCCN3C(=O)C=CC3=O
InChIInChI=1S/C49H78N6O10/c1-13-32(6)44(37(64-11)29-41(59)54-28-20-23-36(54)46(65-12)33(7)47(61)50-34(8)45(60)35-21-16-14-17-22-35)53(10)49(63)42(30(2)3)51-48(62)43(31(4)5)52(9)38(56)24-18-15-19-27-55-39(57)25-26-40(55)58/h14,16-17,21-22,25-26,30-34,36-37,42-46,60H,13,15,18-20,23-24,27-29H2,1-12H3,(H,50,61)(H,51,62)/t32-,33+,34+,36-,37+,42-,43-,44-,45+,46+/m0/s1
InChIKeyUGJOTJHSQWBROP-AXJCKIDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Mc-MMAE Drug-Linker Conjugate for ADC Development: Structural and Functional Overview


Mc-MMAE (Maleimidocaproyl monomethyl auristatin E) is a drug-linker conjugate comprising the highly potent antimitotic agent MMAE covalently attached to a maleimidocaproyl (mc) spacer . MMAE is a synthetic derivative of dolastatin 10 that binds tubulin and disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis with IC50 values in the sub-nanomolar to low nanomolar range across various cancer cell lines [1]. The mc linker provides a reactive maleimide handle for site-specific conjugation to thiol groups on antibodies, enabling the construction of homogeneous antibody-drug conjugates (ADCs) with defined drug-to-antibody ratios [2]. Mc-MMAE serves as the foundational intermediate for generating both non-cleavable mc-linked ADCs and, when further elaborated with a protease-sensitive dipeptide such as valine-citrulline (vc), cleavable linker-payload systems exemplified by the clinically validated brentuximab vedotin [3].

Why Mc-MMAE-Based ADC Payloads Cannot Be Interchanged with Other Auristatins or Linker Chemistries


The selection of Mc-MMAE versus alternative auristatin payloads such as MMAF or alternative linker configurations fundamentally dictates ADC performance characteristics including target-dependent cytotoxicity, bystander killing capacity, and in vivo tolerability [1]. Mc-MMAE's neutral charge confers high membrane permeability, enabling potent bystander killing of antigen-negative tumor cells within heterogeneous tumors—a property largely absent in the negatively charged MMAF [2]. Conversely, the mc-only non-cleavable linkage yields ADCs with attenuated potency compared to protease-cleavable vc conjugates, but this same property can be strategically exploited to reduce off-target toxicity in antigen-positive normal tissues [3]. Furthermore, the maleimide handle in Mc-MMAE is susceptible to retro-Michael deconjugation in circulation, resulting in premature payload loss and narrowed therapeutic windows—a liability that next-generation stabilized conjugation technologies are specifically engineered to overcome [4]. These interdependent structural and physicochemical distinctions preclude simple substitution without fundamentally altering the ADC's therapeutic index and clinical suitability [5].

Quantitative Evidence: Mc-MMAE Differentiation from MMAF, vc-MMAE, and Alternative Auristatin Payloads


Mc-MMAE Confers Neutral Charge and High Membrane Permeability Essential for Bystander Killing, Unlike Charged MMAF

The uncharged C-terminal norephedrine moiety of Mc-MMAE-derived payloads enables passive diffusion across cell membranes, facilitating bystander killing of antigen-negative tumor cells. In contrast, MMAF possesses a charged C-terminal phenylalanine residue that severely impairs membrane permeability and bystander activity [1]. This structural difference translates into functional divergence: MMAE-conjugated ADCs demonstrate potent bystander-mediated cytotoxicity against admixed antigen-negative cells, whereas MMAF-conjugated ADCs exhibit minimal bystander effect due to restricted intracellular access of the liberated payload [2].

Antibody-Drug Conjugate Bystander Effect Payload Selection

MMAE Exhibits Superior In Vitro Cytotoxic Potency Compared to MMAF Across Multiple Cancer Cell Lines

Free MMAE demonstrates consistently higher cytotoxic potency than free MMAF when tested as unconjugated agents against a panel of cancer cell lines. The attenuation of MMAF cytotoxicity is attributed to its charged C-terminal residue, which impedes passive diffusion across the cell membrane and reduces intracellular accumulation [1]. When delivered via a non-cleavable mc linker, MMAF-conjugated ADCs retain some activity due to receptor-mediated internalization, but free MMAF remains substantially less potent than MMAE [2].

ADC Payload Cytotoxicity IC50 Comparison

Mc-MMAE (Non-Cleavable Linker) Attenuates Potency Relative to vc-MMAE, Enabling Fine-Tuned Therapeutic Index Optimization

Mc-MMAE conjugated directly to an antibody via the maleimidocaproyl linker yields a non-cleavable ADC that requires complete lysosomal degradation of the antibody for payload release. This contrasts with vc-MMAE conjugates, where the protease-cleavable valine-citrulline dipeptide enables efficient payload liberation following internalization [1]. The mc-only linkage results in attenuated in vitro cytotoxicity compared to the vc counterpart, with IC50 values typically 10- to 100-fold higher for mc-linked ADCs depending on target antigen density and internalization efficiency [2].

ADC Linker Drug Release Therapeutic Window

MMAE-Conjugated ADCs Demonstrate Superior Antitumor Efficacy in Tumors with Homogeneous Target Expression Compared to DXd-Conjugated ADCs

In pancreatic cancer xenograft models, MMAE-conjugated anti-tissue factor (TF) ADCs exhibited higher antitumor efficacy in tumors with strong and homogeneous TF expression, whereas DXd-conjugated anti-TF ADCs were more effective in tumors with weak and heterogeneous TF expression [1]. This differential performance underscores the importance of matching payload mechanism and potency to the specific tumor biology and antigen expression pattern.

ADC Efficacy Tumor Heterogeneity Payload Comparison

Stabilized Conjugation Technologies Mitigate Maleimide Deconjugation Liability of Mc-MMAE, Improving In Vivo Tolerability and Therapeutic Window

The maleimide handle in Mc-MMAE is susceptible to retro-Michael deconjugation in circulation, leading to premature payload loss and dose-limiting toxicity. Next-generation conjugation technologies that stabilize the maleimide linkage or employ alternative site-specific chemistries have been shown to improve ADC stability, tolerability, and therapeutic window compared to conventional maleimide conjugation [1]. In a direct comparison, TUB-010 (an anti-CD30 ADC using stabilized Tub-tag conjugation with Mc-MMAE payload) exhibited superior tumor control and reduced toxicity versus brentuximab vedotin (conventional maleimide conjugation) when dosed at equal MMAE concentrations [2].

ADC Conjugation Maleimide Stability Therapeutic Window

Valine-Alanine (VA) Linker Variant Exhibits Comparable Performance to Valine-Citrulline (VC) with MMAE Payload, Offering Alternative Cleavable Linker Option

While vc-MMAE is the most established protease-cleavable linker-payload combination, the valine-alanine (VA) dipeptide linker conjugated to MMAE demonstrates comparable in vitro stability, cathepsin B cleavage sensitivity, and cytotoxicity to the VC variant when tested in HER2-targeting ADCs [1]. This provides a viable alternative linker chemistry that may offer advantages in manufacturability or intellectual property positioning without compromising potency.

ADC Linker Cathepsin B Drug Release

Optimal Research and Industrial Application Scenarios for Mc-MMAE


Construction of ADCs for Targets with Homogeneous Overexpression in Solid Tumors

Mc-MMAE is ideally suited for generating ADCs directed against antigens that exhibit uniform, high-density expression across the tumor mass. The potent bystander killing capacity conferred by the neutral, membrane-permeable MMAE payload enables elimination of antigen-negative tumor cells that would otherwise escape targeted therapy, making it particularly effective in solid tumors with heterogeneous target expression. Preclinical data demonstrate that MMAE-conjugated ADCs achieve superior antitumor efficacy compared to DXd-conjugated ADCs in xenograft models with homogeneous target antigen expression [1]. This scenario encompasses targets such as CD30 in Hodgkin lymphoma, Nectin-4 in urothelial carcinoma, and Tissue Factor in select solid tumors.

Generation of Site-Specific, Homogeneous ADCs via Stabilized Conjugation Chemistries

Mc-MMAE serves as the payload component for site-specific conjugation technologies that overcome the inherent instability of conventional maleimide chemistry. Approaches including Tub-tag conjugation, THIOMAB engineered cysteine residues, and transglutaminase-mediated enzymatic conjugation enable the production of homogeneous ADCs with precisely defined DAR and improved biophysical properties [1]. These stabilized conjugates demonstrate reduced premature deconjugation, lower aggregation, decreased nonspecific cytotoxicity, and superior in vivo tolerability compared to conventional maleimide-linked ADCs, with 2- to 4-fold higher tolerated doses observed in non-human primate studies [2]. This application scenario is critical for advancing ADC candidates toward clinical development with optimized therapeutic windows.

Development of 'Detuned' Non-Cleavable ADCs for Targets with Normal Tissue Expression

The non-cleavable Mc-MMAE (mc-only) linkage provides a strategic approach for targets where antigen expression in normal tissues presents an on-target toxicity risk. By requiring complete lysosomal degradation of the antibody for payload release, mc-linked ADCs exhibit attenuated in vitro potency (10- to 100-fold higher IC50 values) compared to cleavable vc counterparts, while still maintaining sufficient activity against high-antigen-density tumor cells [1]. This 'detuned' release mechanism can widen the therapeutic index for targets such as CD30, where normal activated lymphocytes express the antigen, or for tumor-associated antigens with low-level expression in critical normal organs.

Evaluation of Alternative Cleavable Linker Chemistries with Established MMAE Payload

Mc-MMAE can be further elaborated with alternative protease-cleavable dipeptide linkers beyond the established valine-citrulline (VC) sequence. The valine-alanine (VA) dipeptide linker, when conjugated to MMAE, demonstrates comparable in vitro stability, cathepsin B cleavage sensitivity, and cytotoxicity to VC-based ADCs, with selectivity between HER2-positive and HER2-negative cells exceeding 2,400-fold [1]. This application scenario enables researchers to explore novel linker intellectual property space or optimize manufacturing processes while maintaining the well-characterized pharmacology of the MMAE payload.

Quote Request

Request a Quote for Mc-MMAE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.